molecular formula C7H11ClN2O2 B2906117 N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide CAS No. 1263386-34-0

N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide

Cat. No.: B2906117
CAS No.: 1263386-34-0
M. Wt: 190.63
InChI Key: QEIAGXXENISAMA-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a cyclopropylacetyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-cyclopropylacetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

On an industrial scale, the preparation of N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide can be achieved through a continuous flow process. This method involves the continuous addition of 2-chloroacetyl chloride and 2-cyclopropylacetohydrazide into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at a controlled temperature to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new amide or thioether derivatives.

    Cyclization Reactions: The hydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, such as pyrazoles and triazoles.

    Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used in the presence of a base like triethylamine or sodium hydroxide.

    Cyclization: Cyclization reactions can be facilitated by heating the compound with appropriate reagents, such as hydrazines or amines, under reflux conditions.

    Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Amide Derivatives: Formed through nucleophilic substitution reactions with amines.

    Thioether Derivatives: Formed through nucleophilic substitution reactions with thiols.

    Heterocyclic Compounds: Formed through cyclization reactions involving the hydrazide moiety.

Scientific Research Applications

N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving hydrazide derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research and development.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chloroacetyl)-2-cyanoacetohydrazide: Similar in structure but contains a cyano group instead of a cyclopropyl group.

    N’-(2-chloroacetyl)-2-phenylacetohydrazide: Contains a phenyl group instead of a cyclopropyl group.

    N’-(2-chloroacetyl)-2-methylacetohydrazide: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

N’-(2-chloroacetyl)-2-cyclopropylacetohydrazide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and its interactions with biological molecules, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-cyclopropylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c8-4-7(12)10-9-6(11)3-5-1-2-5/h5H,1-4H2,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIAGXXENISAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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